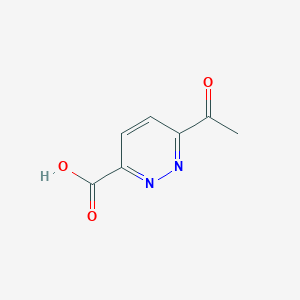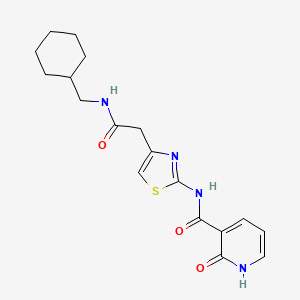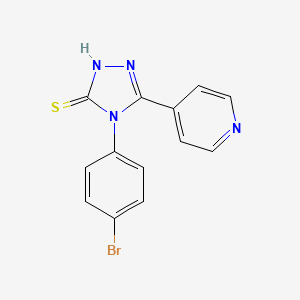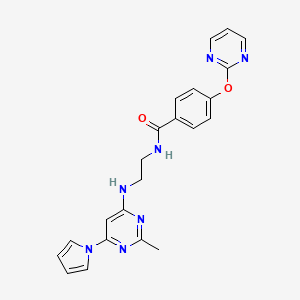![molecular formula C17H13Cl2NO2S B2795010 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2415454-05-4](/img/structure/B2795010.png)
3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Compound A and has been synthesized using various methods.
作用機序
The mechanism of action of 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide in inhibiting the growth of cancer cells involves the inhibition of the protein kinase CK2. This protein kinase is essential for the survival and growth of cancer cells, and the inhibition of this kinase leads to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the significant advantages of using 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This property makes it an essential tool in cancer research. However, one of the limitations of using this compound is its potential toxicity, and researchers need to take precautions when handling this compound.
将来の方向性
There are several future directions for the research on 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide. One of the future directions is to study the potential of this compound in combination with other anti-cancer drugs. Another future direction is to study the potential of this compound in treating other diseases, such as inflammation and autoimmune disorders. Additionally, researchers can study the potential of this compound in developing new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using various methods and has been studied for its anti-cancer properties. The mechanism of action of this compound involves the inhibition of the protein kinase CK2. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, and researchers can study its potential in developing new drugs with improved efficacy and reduced toxicity.
合成法
One of the commonly used methods to synthesize 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is through a multi-step reaction. The first step involves the reaction between 2-furylboronic acid and 3-thiophene carboxaldehyde in the presence of a palladium catalyst to form 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol. This intermediate product is then reacted with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to form the final product.
科学的研究の応用
3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Compound A has anti-cancer properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
3,4-dichloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-14-4-3-11(8-15(14)19)17(21)20-9-13(12-5-7-23-10-12)16-2-1-6-22-16/h1-8,10,13H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESCIZFYPVKDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2794934.png)

![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)
![2-[(1R,2S,4R)-2-Amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid;hydrochloride](/img/structure/B2794938.png)

![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)
![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)

![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2794950.png)